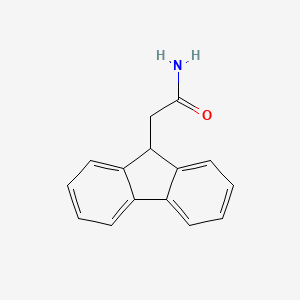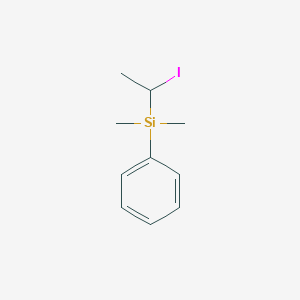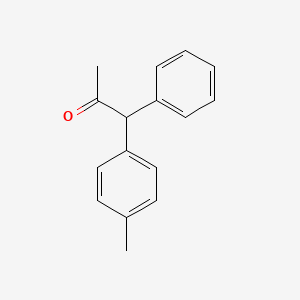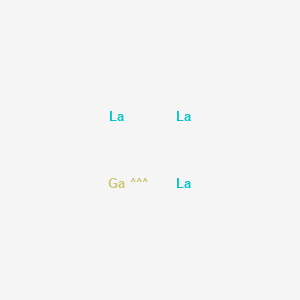
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- is a chemical compound with the molecular formula C₉H₁₀ and a molecular weight of 118.1757 g/mol . This compound is characterized by its unique structure, which includes a methano bridge and multiple cyclopropane rings.
Méthodes De Préparation
The synthesis of 1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- involves several steps. The synthetic routes typically include the formation of cyclopropane rings followed by the introduction of the methano bridge. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. These interactions can lead to changes in cellular function and behavior, making the compound valuable for research and therapeutic applications .
Comparaison Avec Des Composés Similaires
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- can be compared with other similar compounds, such as:
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro-3-methylene-: This compound has a similar structure but includes an additional methylene group, resulting in different chemical properties and reactivity.
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene-: This compound also has a similar structure but lacks the methano bridge, leading to different chemical behavior and applications.
The uniqueness of 1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- lies in its specific structure, which provides distinct chemical and physical properties that are valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
13084-56-5 |
|---|---|
Formule moléculaire |
C9H10 |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
pentacyclo[4.3.0.02,4.03,8.05,7]nonane |
InChI |
InChI=1S/C9H10/c1-2-4-6-3(1)7-5(2)9(7)8(4)6/h2-9H,1H2 |
Clé InChI |
WEDSMIBYBDZOFA-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C4C1C5C2C5C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)



![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)

![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)

![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)

